molecular formula C25H22FN7O2 B2657671 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1007009-65-5

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2657671
CAS No.: 1007009-65-5
M. Wt: 471.496
InChI Key: GMFATJXQXTZRTM-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a pyrazole ring, and a propanamide side chain substituted with a 4-methoxyphenyl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmaceuticals targeting kinase inhibition or enzyme modulation. The 4-fluorophenyl substituent on the pyrazolo[3,4-d]pyrimidine core likely enhances lipophilicity and binding affinity, while the 4-methoxyphenyl group on the propanamide moiety may improve solubility and metabolic stability .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN7O2/c1-16-13-22(30-23(34)12-5-17-3-10-20(35-2)11-4-17)33(31-16)25-21-14-29-32(24(21)27-15-28-25)19-8-6-18(26)7-9-19/h3-4,6-11,13-15H,5,12H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFATJXQXTZRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

The compound is characterized by its intricate structure, which includes multiple functional groups that may contribute to its biological activity. The molecular formula is C22H23FN6OC_{22}H_{23}FN_6O, with a molecular weight of approximately 396.45 g/mol.

PropertyValue
Molecular FormulaC22H23FN6O
Molecular Weight396.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors involved in critical signaling pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor of kinases and other enzymes, disrupting their normal function and leading to altered cellular responses. For example, it has shown potential in inhibiting p38 MAP kinase, a target implicated in inflammatory responses and cancer progression .
  • Receptor Modulation : It may also modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in cancer cells, preventing them from proliferating .
  • Apoptosis Induction : It has been shown to promote apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways.

Anti-inflammatory Effects

The compound's ability to inhibit p38 MAP kinase suggests a role in reducing inflammation. This could make it a candidate for treating conditions characterized by chronic inflammation.

Enzymatic Inhibition

Studies have demonstrated that similar compounds exhibit selective inhibition against various enzymes, which can be crucial for developing targeted therapies for diseases like cancer and autoimmune disorders .

Case Studies

  • In vitro Studies : A series of in vitro experiments revealed that the compound significantly reduced the viability of several cancer cell lines (e.g., A549 lung carcinoma cells) at micromolar concentrations. The mechanism involved apoptosis and necrosis pathways.
  • In vivo Studies : Animal model studies have shown promising results with reduced tumor growth in xenograft models treated with the compound compared to controls. The treatment was well-tolerated without significant toxicity observed.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
The compound is part of a broader class of pyrazolo[3,4-d]pyrimidines known for their ability to inhibit various kinases involved in cancer progression. Specifically, it has been shown to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both crucial in tumor growth and angiogenesis .

Case Studies:

  • In a study evaluating phenylpyrazolo[3,4-d]pyrimidine derivatives, compounds similar to N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide demonstrated IC50 values ranging from 0.3 to 24 µM against EGFR and VEGFR2. Notably, one derivative showed significant tumor growth inhibition in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration .

Antiparasitic and Antifungal Properties

The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its antiparasitic and antifungal activities. Research indicates that modifications to this scaffold can enhance its efficacy against various pathogens.

Relevant Findings:

  • A series of derivatives were tested for their antifungal activity against Candida species, showing promising results that warrant further exploration into their mechanisms and potential therapeutic uses .

Inhibition of Kinases

The compound has been identified as a potent inhibitor of several kinases critical for cellular signaling pathways. It specifically inhibits p70S6 kinase and Akt-1, which are involved in cell growth and survival pathways.

Research Insights:

  • A patent describes the synthesis of similar compounds demonstrating effective inhibition of these kinases, suggesting that this compound could be developed as a therapeutic agent targeting these pathways .

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps including chlorination and hydrazinolysis, leading to various derivatives with distinct biological activities.

Synthesis Pathway:
The synthesis typically starts with the chlorination of a precursor compound followed by hydrazinolysis to form the desired pyrazole derivatives. Subsequent reactions with aromatic aldehydes or isothiocyanates yield the final product .

Future Directions in Research

Given its diverse biological activities, further research is necessary to fully elucidate the potential applications of this compound:

Potential Areas for Exploration:

  • Combination Therapies: Investigating its use in combination with existing anticancer therapies to enhance efficacy.
  • Mechanistic Studies: Detailed studies on the molecular mechanisms underlying its biological activities.
  • Structure–Activity Relationship (SAR): Exploring modifications to improve potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Pyrazolo[3,4-d]pyrimidine Derivatives

  • 3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide () Key Differences: The propanamide side chain here substitutes a cyclopentyl group instead of the 4-methoxyphenyl group. Implications: The 4-methoxyphenyl group in the target compound may offer better pharmacokinetic properties due to the methoxy group’s electron-donating effects, which can enhance metabolic stability compared to cyclopentyl .
  • Pyrazolo[3,4-c]pyrimidine Derivatives (, Example 60) Structure: Features a pyrazolo[3,4-c]pyrimidine core with a chromenone substituent and sulfonamide group. Comparison: The pyrazolo[3,4-d]pyrimidine core in the target compound has a different nitrogen arrangement, which may alter binding specificity. Sulfonamide groups (as in Example 60) are polar and can enhance solubility but may reduce blood-brain barrier penetration compared to the 4-methoxyphenylpropanamide group .
Substituent Variations
  • 4-Fluorophenyl vs. 4-Chlorophenyl/Bromophenyl ()

    • reports pyrazoline derivatives with halogenated phenyl groups (e.g., 4-bromo, 4-chloro). Fluorine’s smaller atomic radius and higher electronegativity may improve binding precision and metabolic stability compared to bulkier halogens like bromine .
  • Propanamide Side Chains ()

    • 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide
  • Key Differences : This compound lacks the pyrazolo[3,4-d]pyrimidine core but shares the 4-methoxyphenylpropanamide motif. The absence of the pyrimidine ring reduces molecular complexity but may limit kinase-targeting efficacy .
Data Table: Comparative Analysis of Structural and Physicochemical Properties
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, 4-methoxyphenylpropanamide ~550 (estimated) Not reported Balanced lipophilicity/solubility
3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide Pyrazolo[3,4-d]pyrimidine Cyclopentylpropanamide ~540 Not reported High lipophilicity
Example 60 () Pyrazolo[3,4-c]pyrimidine Chromenone, sulfonamide 599.1 242–245 High polarity
Example 53 () Pyrazolo[3,4-d]pyrimidine 2-fluoro-N-isopropylbenzamide 589.1 175–178 Moderate solubility
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide Pyrazole 4-Methoxyphenylpropanamide 365.4 Not reported Simplified scaffold
Research Findings and Implications
  • Synthetic Challenges : The target compound’s pyrazolo[3,4-d]pyrimidine core requires multi-step synthesis, as seen in patent examples (e.g., –5), often involving Suzuki couplings or palladium-catalyzed reactions .
  • Pharmacological Potential: Fluorinated aryl groups (e.g., 4-fluorophenyl) are prevalent in kinase inhibitors due to their ability to form halogen bonds with target proteins. The 4-methoxyphenyl group may reduce CYP450-mediated metabolism, enhancing half-life .

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